1-(Thietan-3-yl)propan-1-ol
CAS No.: 1520934-09-1
Cat. No.: VC4157432
Molecular Formula: C6H12OS
Molecular Weight: 132.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1520934-09-1 |
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Molecular Formula | C6H12OS |
Molecular Weight | 132.22 |
IUPAC Name | 1-(thietan-3-yl)propan-1-ol |
Standard InChI | InChI=1S/C6H12OS/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3 |
Standard InChI Key | OAKRSBHZYGCPEP-UHFFFAOYSA-N |
SMILES | CCC(C1CSC1)O |
Introduction
1-(Thietan-3-yl)propan-1-ol, identified by the CAS number 1520934-09-1, is a thietanol derivative with the chemical formula C5H10OS. It is primarily used as an intermediate in the synthesis of sulfur-containing compounds and heterocycles, which are crucial in various chemical and pharmaceutical applications .
Synthesis Methods
The synthesis of 1-(Thietan-3-yl)propan-1-ol can be achieved through several methods:
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Nucleophilic Substitution: This involves the reaction of 3-haloalkan-1-ols with sodium sulfide to form the thietane ring. Specific reaction conditions, such as controlled temperature and solvent choice, are crucial for optimizing yield.
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Double Nucleophilic Displacement: This method involves the reaction of 1,3-dihaloalkanes with sodium sulfide, which is historically significant and widely applied for synthesizing thietane derivatives.
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Intramolecular Cyclization: This approach involves the direct cyclic thioetherification of γ-mercaptoalkanols, often facilitated by phosphine reagents.
Chemical Reactions and Applications
1-(Thietan-3-yl)propan-1-ol undergoes various chemical reactions:
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Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: The compound can be reduced to yield different alcohol derivatives through reagents such as lithium aluminum hydride or sodium borohydride.
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Substitution Reactions: The thietane ring can participate in substitution reactions where the sulfur atom is replaced by other nucleophiles, leading to diverse thietane derivatives.
Biological and Pharmaceutical Applications
Research indicates that compounds containing thietane structures can exhibit antiviral and anticancer activities, making them valuable in medicinal chemistry. 1-(Thietan-3-yl)propan-1-ol is explored for its potential biological activities, including interactions with biomolecules that may lead to therapeutic applications.
Industrial and Chemical Synthesis Applications
In addition to its biological applications, 1-(Thietan-3-yl)propan-1-ol is utilized in producing specialty chemicals and materials, benefiting from its unique structural features. It serves as an intermediate in synthesizing sulfur-containing compounds and heterocycles, which are essential in various industrial processes.
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